2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the piperidine moiety via nucleophilic substitution. The final step often includes the methylation of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and producing a biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]benzene
- 2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]thiophene
Uniqueness
Compared to similar compounds, 2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine stands out due to its specific substitution pattern and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H26N4O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)18-20-17(24-21-18)11-22-9-5-7-15(10-22)12-23-16-8-4-6-14(3)19-16/h4,6,8,13,15H,5,7,9-12H2,1-3H3 |
InChI Key |
UFHHMSWIYGEJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=NC(=NO3)C(C)C |
Origin of Product |
United States |
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